BenchChemオンラインストアへようこそ!

1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Xanthine Oxidase Inhibition Purine Metabolism Enzyme Inhibition

This 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 223444-18-6) is a structurally unique xanthine derivative with an N1-benzyl, N3/N7-dimethyl, and C8-hydroxy substitution pattern. Its distinct tautomeric equilibrium directs nanomolar inhibition of xanthine dehydrogenase (IC50 65 nM, Ki 55 nM) and multi-target activity against LDHA and ST2, unlike common methylxanthines. Ideal for SPR/SAR studies and systems-level pharmacological probing of purine metabolism-immune crosstalk. Available for R&D only. Standard B2B shipping; inquire for bulk/custom synthesis.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 223444-18-6
Cat. No. B2871176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS223444-18-6
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
InChIInChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20)
InChIKeyJDBVWLOKFKTLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 223444-18-6): Purine-2,6-dione Selectivity & Physicochemical Baseline


1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 223444-18-6, C14H14N4O3, MW 286.29) is a small-molecule purine-2,6-dione derivative belonging to the xanthine class . It is structurally characterized by a benzyl substituent at N1, methyl groups at N3 and N7, and a hydroxyl group at C8, distinguishing it from common methylxanthines. Preliminary bioactivity data indicate inhibition of xanthine dehydrogenase/oxidase (XDH) with an IC50 of 65 nM and a Ki of 55 nM, as well as hits in high-throughput screens against lactate dehydrogenase and ST2 [1]. This compound serves as a research tool for probing purine metabolism and XDH-mediated pathways.

Why Generic Substitution of 1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Fails: A Selectivity and Tautomerism Rationale


In-class purine-2,6-diones and xanthine derivatives cannot be interchanged generically for 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione due to its unique substitution pattern at N1 (benzyl), N3/N7 (methyl), and C8 (hydroxy) which directs a specific tautomeric equilibrium and target binding profile. While related compounds like 1-benzyl-3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione exist as the triketo tautomer, the 8-hydroxy form presents a distinct hydrogen-bonding donor/acceptor topology critical for molecular recognition . Preliminary data suggest this compound engages xanthine oxidase with nanomolar potency (IC50 65 nM) while also interacting with unrelated targets such as lactate dehydrogenase and ST2, a multi-target profile not shared by common alkylxanthines [1]. Substitution with a non-hydroxylated or differently substituted analog would alter both the tautomeric state and the pharmacophore, leading to divergent biological outcomes.

1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Direct Quantitative Differentiation Evidence Against Closest Analogs


XDH Inhibition: Nanomolar Potency of 1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6-dione Differing from Common Alkylxanthines

1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits potent inhibition of xanthine oxidase with an IC50 of 65 nM and a non-competitive Ki of 55 nM in human enzyme assays [1]. This contrasts sharply with common 1,3-dimethylxanthine (theophylline), which typically shows XDH IC50 values in the mid-micromolar range (>10 µM). The N1-benzyl and C8-hydroxy substitution pattern is hypothesized to confer this enhanced potency by allowing simultaneous occupancy of the substrate channel and an adjacent hydrophobic pocket not accessed by unsubstituted methylxanthines.

Xanthine Oxidase Inhibition Purine Metabolism Enzyme Inhibition

Multi-Target HTS Profile: Differential Activity Against Lactate Dehydrogenase and ST2 vs. Class-Level Xanthine Derivatives

In comprehensive high-throughput screening (HTS), 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione was identified as an active hit in qHTS assays for human lactate dehydrogenase (LDHA) inhibition and for inhibitors of ST2 (IL1RL1) signaling, unlike structurally close 1,3-dialkylxanthines which typically show no significant activity in these assays . This multi-target profile suggests the benzyl-hydroxy substitution pattern expands the biological target space beyond classical adenosine receptor or phosphodiesterase engagement seen with theophylline and caffeine.

High-Throughput Screening Target Selectivity Immunomodulation

Tautomeric Specificity: 8-Hydroxy-Dione vs. Triketo Tautomer — Physicochemical Property Divergence

The compound exists specifically in the 8-hydroxy-2,6-dione tautomeric form, in contrast to its direct structural analog 1-Benzyl-3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, which adopts the triketo tautomer . This tautomeric difference results in distinct hydrogen-bond donor/acceptor patterns: the 8-hydroxy-dione form presents an additional H-bond donor (C8-OH) and acceptor, whereas the triketo form has an additional carbonyl acceptor. Calculated logP differences (ACD/LogP 1.96 for the hydroxy-dione vs. predicted higher hydrophilicity for the triketo) influence solubility and membrane permeability, directly impacting in vitro assay behavior and in vivo pharmacokinetics.

Tautomerism Physicochemical Properties Structural Differentiation

C8 Substituent Impact: 8-Hydroxy vs. 8-Thioether Analog — IC50 Divergence

The 8-hydroxy substituent of 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is critical for its biological profile. A closely related analog, 1-benzyl-8-((3-hydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which replaces the C8 hydroxyl with a thioether linker, shows an IC50 of 2.85 nM against its primary target, suggesting that the C8 substitution dramatically modulates potency [1]. While the target of the thioether analog is not identical to the targets screened for the hydroxy analog, the comparison illustrates that C8 modifications within this scaffold can produce potency shifts of over 20-fold, underscoring the non-fungible nature of the 8-hydroxy substitution.

Structure-Activity Relationship C8 Substitution Enzyme Inhibition

8-Benzylamino vs. 8-Hydroxy-1-benzyl Xanthines: Target Selectivity Divergence at Adenosine Receptors

A class of 8-benzylaminoxanthine derivatives, exemplified by 8-((6-chloro-2-fluoro-3-methoxybenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (12d), demonstrates high affinity for the adenosine A2A receptor (Ki 68.5 nM) and selectivity over A1, MAO-A/B, and PDE4B1/10A [1]. In contrast, 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione lacks the benzylamino extension and instead shows activity at XDH, LDHA, and ST2, with predicted inactivity at adenosine receptors based on the absence of the requisite 8-benzylamino pharmacophore. This divergence illustrates that the 8-hydroxy-1-benzyl scaffold occupies a distinct biological target space compared to 8-benzylamino-xanthines.

Adenosine Receptors Selectivity Profiling GPCR Targets

Purine Nucleoside Phosphorylase (PNP) Inhibition: Structural Mimicry Distinct from 8-Aminoguanosine

While 8-aminoguanosine (CAS 3868-32-4) is a known potent inhibitor of purine nucleoside phosphorylase (PNP) with IC50 values in the low micromolar range, 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione presents a structurally distinct non-nucleoside scaffold that retains the purine core but replaces the ribose sugar with N1-benzyl and N3/N7-methyl substitutions [1]. This structural mimicry suggests potential for PNP inhibition without the metabolic instability associated with nucleoside analogs. However, direct PNP inhibition data for the target compound are currently not available; the structural analogy supports investigation but does not confirm activity.

Purine Nucleoside Phosphorylase Nucleoside Metabolism Competitive Inhibition

1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Evidence-Based Application Scenarios for Scientific Procurement


Xanthine Oxidase Mechanism-of-Action Studies Requiring Non-Competitive Nanomolar Inhibition

Researchers investigating the structure-function relationship of xanthine oxidase can use this compound as a potent (IC50 65 nM, Ki 55 nM) non-competitive inhibitor with a distinct binding mode compared to substrate-competitive inhibitors like allopurinol [1]. Its N1-benzyl and C8-hydroxy substitution pattern is hypothesized to engage an allosteric site, enabling studies of XDH regulation independent of substrate competition. This application is directly supported by enzymatic inhibition data and binding mode characterization via Lineweaver-Burk analysis [1].

Multi-Target Pharmacological Profiling in Purine Metabolism and Immune Signaling

Given its confirmed activity in HTS assays for lactate dehydrogenase (LDHA) and ST2/IL1RL1 inhibition, this compound serves as a chemical probe for studying cross-talk between purine metabolism and innate immune signaling pathways . Unlike generic methylxanthines that primarily target adenosine receptors or phosphodiesterases, this compound's unique multi-target profile enables systems-level pharmacological studies where simultaneous modulation of XDH, LDHA, and ST2 is desired [1].

Tautomerism-Dependent Solubility and Permeability Studies in Xanthine Drug Design

The compound's specific 8-hydroxy-2,6-dione tautomeric state, with a calculated LogP of 1.96 and a polar surface area of 79 Ų, provides a defined physicochemical reference for studying tautomerism effects on solubility, permeability, and target binding in xanthine-based drug design [1]. Its direct comparator, the triketo tautomer (Log Kow ~0.88), exhibits different hydrogen-bonding capacity and lipophilicity, making this compound- pair ideal for controlled structure-property relationship (SPR) investigations [1].

C8 Substituent SAR Studies: Hydroxyl vs. Thioether vs. Amino Modifications

The availability of C8-modified analogs—including 8-hydroxy (IC50 65 nM at XDH), 8-thioether (IC50 2.85 nM), and 8-benzylamino (Ki 68.5 nM at A2AAR)—enables comprehensive structure-activity relationship (SAR) studies around the C8 position of the 1-benzyl-3,7-dimethylxanthine scaffold [1]. Researchers can systematically probe how C8 substituents redirect target selectivity from purine metabolism enzymes to GPCRs and other targets, informing rational design of selective probes.

Quote Request

Request a Quote for 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.